molecular formula C14H13Br B6335152 4-Bromo-2,6-dimethylbiphenyl CAS No. 958650-71-0

4-Bromo-2,6-dimethylbiphenyl

Cat. No.: B6335152
CAS No.: 958650-71-0
M. Wt: 261.16 g/mol
InChI Key: MBZDJJXYAKGOOB-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dimethylbiphenyl is an organic compound with the molecular formula C14H13Br. It is a derivative of biphenyl, where two methyl groups and one bromine atom are substituted at the 2, 6, and 4 positions, respectively. This compound is known for its applications in various fields, including organic synthesis and material science .

Safety and Hazards

The safety information for 4-Bromo-2,6-dimethylbiphenyl includes pictograms GHS07 and the signal word “Warning”. Hazard statements include H315, H319, and H335. Precautionary statements include P261, P305, P351, and P338 .

Future Directions

The future directions for 4-Bromo-2,6-dimethylbiphenyl could involve its use in the synthesis of novel photoactive molecules that may be incorporated into a variety of solid-state materials. This is crucial for the advancement of next-generation light-responsive smart materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,6-dimethylbiphenyl typically involves the bromination of 2,6-dimethylbiphenyl. One common method is the electrophilic aromatic substitution reaction, where bromine (Br2) is used as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using similar reagents and conditions. The reaction is typically conducted in a solvent such as dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4) to facilitate the dissolution of reactants and improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,6-dimethylbiphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form 2,6-dimethylbiphenyl.

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of 4-substituted-2,6-dimethylbiphenyl derivatives.

    Oxidation: Formation of 4-bromo-2,6-dimethylbenzoic acid.

    Reduction: Formation of 2,6-dimethylbiphenyl.

Scientific Research Applications

4-Bromo-2,6-dimethylbiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-dimethylbiphenyl involves its interaction with specific molecular targets. In organic synthesis, it acts as a building block, participating in various reactions to form more complex molecules. In biological studies, its bromine and methyl groups may influence its binding affinity and reactivity with biological macromolecules .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2,6-dimethylbiphenyl is unique due to its biphenyl structure, which imparts distinct chemical and physical properties. Its specific substitution pattern allows for selective reactions and applications that are not possible with other similar compounds .

Properties

IUPAC Name

5-bromo-1,3-dimethyl-2-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Br/c1-10-8-13(15)9-11(2)14(10)12-6-4-3-5-7-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZDJJXYAKGOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C2=CC=CC=C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2.5 M n-Butyllithium, in tetrahydrofuran, (1.42 ml, 3.54 mmol, 1.1 equiv.) was added dropwise to a solution of bromobenzene (0.34 ml, 3.22 mmol, 1.0 equiv.) in dry tetrahydrofuran (18 ml), under nitrogen at −78° C. and the mixture stirred for 30 minutes. Zinc chloride (0.48 g, 3.54 mmol, 1.1 equiv.) was added and the mixture allowed to warm to room temperature while stirring for 2 hours. Palladium tetrakistriphenylphosphine (0.19 g, 0.16 mmol, 0.05 equiv.) and a solution of 5-bromo-2-iodo-1,3-dimethyl-benzene (1.00 g, 3.22 mmol, 1.0 equiv.) in tetrahydrofuran (2 ml) were added and the mixture stirred at room temperature for 16 hours. The tetrahydrofuran was evaporated under reduced pressure and the crude product purified by column chromatography (SiO2, heptane). The fractions were combined to afford 4-bromo-2,6-dimethylbiphenyl, 278 mg (33% yield) as a clear oil δH (400 MHz; d4-methanol) 7.28-7.39 (3H, m), 7.18 (2H, s), 7.03 (2H, d), 1.90 (6H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
1.42 mL
Type
solvent
Reaction Step One
[Compound]
Name
Palladium tetrakistriphenylphosphine
Quantity
0.19 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0.48 g
Type
catalyst
Reaction Step Three

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